mono-Heptafluorobutyl fumarate, 97%

Descripción general

Descripción

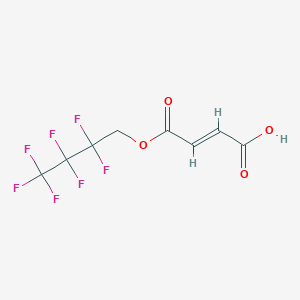

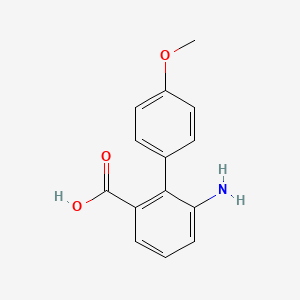

Mono-heptafluorobutyl fumarate is a chemical compound with the CAS Number: 952584-86-0 and a molecular weight of 298.11 . Its IUPAC name is (2E)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)-4-oxo-2-butenoic acid .

Molecular Structure Analysis

The molecular structure of mono-heptafluorobutyl fumarate can be represented by the linear formula C8H5F7O4 . The InChI code for this compound is 1S/C8H5F7O4/c9-6(10,7(11,12)8(13,14)15)3-19-5(18)2-1-4(16)17/h1-2H,3H2,(H,16,17)/b2-1+ .Aplicaciones Científicas De Investigación

Mono-Heptafluorobutyl fumarate, 97% has a variety of applications in scientific research, including organic synthesis, catalysis, and analytical chemistry. It has been used as a solvent for organic synthesis, as a catalyst for organic reactions, and as an additive in chromatography. It has also been used as a reagent for the synthesis of a variety of organic compounds, such as polymers, pharmaceuticals, and other materials.

Mecanismo De Acción

Target of Action

Mono-Heptafluorobutyl fumarate is a derivative of fumarate, a key component in the citric acid cycle. The primary targets of fumarate and its derivatives are often enzymes involved in energy production and cellular metabolism .

Mode of Action

Fumarate and its derivatives are known to interact with their targets, often enzymes, to modulate their activity . This can result in changes in cellular metabolism and energy production .

Biochemical Pathways

Fumarate is a key intermediate in the citric acid cycle, a crucial biochemical pathway for energy production . It is converted to malate by the enzyme fumarase . Fumarate and its derivatives may affect this and other related pathways, influencing cellular metabolism and energy production .

Pharmacokinetics

Fumarate derivatives are generally known to be absorbed and distributed throughout the body, where they can interact with their targets . They are then metabolized and excreted .

Result of Action

Fumarate and its derivatives are known to modulate cellular metabolism and energy production, which can have various effects on cellular function .

Action Environment

The action, efficacy, and stability of Mono-Heptafluorobutyl fumarate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Mono-Heptafluorobutyl fumarate, 97% has several advantages for use in laboratory experiments. Its low volatility and low toxicity make it an ideal solvent for a variety of reactions. It is also highly soluble in both organic and aqueous solvents, making it easy to use in a variety of experiments. However, it is also important to note that mono-Heptafluorobutyl fumarate, 97% is highly flammable, and should be handled with caution.

Direcciones Futuras

Mono-Heptafluorobutyl fumarate, 97% has a variety of potential future applications in scientific research. It could be used as a solvent for organic synthesis, as a catalyst for organic reactions, or as an additive in chromatography. It could also be used as a reagent for the synthesis of a variety of organic compounds, such as polymers, pharmaceuticals, and other materials. Additionally, mono-Heptafluorobutyl fumarate, 97% could be further studied for its potential biochemical and physiological effects.

Métodos De Síntesis

Mono-Heptafluorobutyl fumarate, 97% can be synthesized using a variety of methods. One of the most common is the reaction of heptafluorobutyric acid with fumaric acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a mixture of mono-heptafluorobutyl fumarate and di-heptafluorobutyl fumarate, which can be separated by distillation. The mono-heptafluorobutyl fumarate can then be further purified by recrystallization.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Mono-Heptafluorobutyl Fumarate, 97% are not fully understood due to the limited information available. It is known that this compound interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of Mono-Heptafluorobutyl Fumarate, 97% are also not fully understood. It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Mono-Heptafluorobutyl Fumarate, 97% is not fully understood. It is known that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Mono-Heptafluorobutyl Fumarate, 97% vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that Mono-Heptafluorobutyl Fumarate, 97% is involved in are not fully understood. It is known that this compound interacts with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of Mono-Heptafluorobutyl Fumarate, 97% within cells and tissues are not fully understood. It is known that this compound interacts with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of Mono-Heptafluorobutyl Fumarate, 97% and any effects on its activity or function are not fully understood. It is known that this compound may be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

(E)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F7O4/c9-6(10,7(11,12)8(13,14)15)3-19-5(18)2-1-4(16)17/h1-2H,3H2,(H,16,17)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIGXXPLWNCDAG-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022578 | |

| Record name | (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952584-86-0 | |

| Record name | (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)

![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)

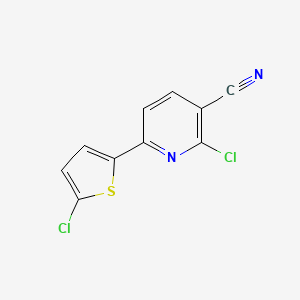

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)

![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)